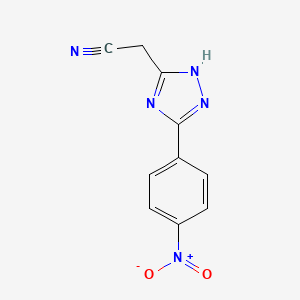
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound known for its unique structure and properties It contains a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms, and a nitrophenyl group, which is a benzene ring substituted with a nitro group
準備方法
The synthesis of 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the nitration of benzeneacetonitrile followed by the formation of the triazole ring. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which is cooled to 0°C. Benzeneacetonitrile is then added dropwise, maintaining the temperature below 10°C. After the reaction is complete, the mixture is poured into ice, and the product is filtered and recrystallized from ethanol to obtain the desired compound .
化学反応の分析
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
科学的研究の応用
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile can be compared with other similar compounds, such as:
4-Nitrophenylacetonitrile: This compound has a similar nitrophenyl group but lacks the triazole ring.
2-(4-Nitrophenyl)acetonitrile: Similar to the above but with different positioning of the nitro group.
4-Nitrobenzyl cyanide: Another related compound with a nitrophenyl group and a cyanide group. The uniqueness of this compound lies in the presence of both the nitrophenyl group and the triazole ring, which confer distinct chemical and biological properties
特性
分子式 |
C10H7N5O2 |
|---|---|
分子量 |
229.19 g/mol |
IUPAC名 |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetonitrile |
InChI |
InChI=1S/C10H7N5O2/c11-6-5-9-12-10(14-13-9)7-1-3-8(4-2-7)15(16)17/h1-4H,5H2,(H,12,13,14) |
InChIキー |
AVTWDZRGVQUVOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


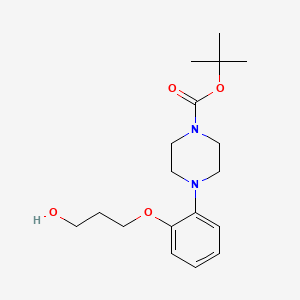
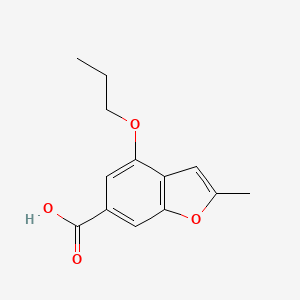
![2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)

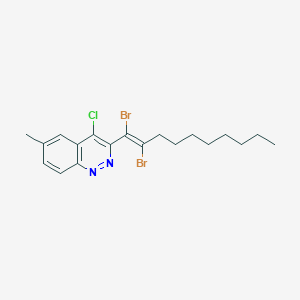
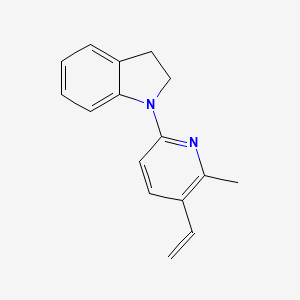


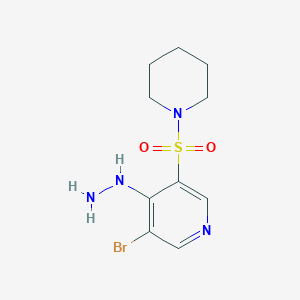
![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B11811309.png)




